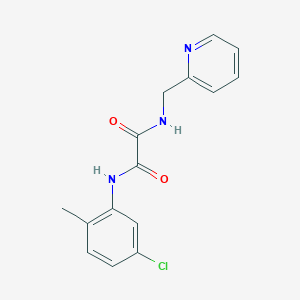

![molecular formula C18H22N2O3S B4623879 N-(4-{[(4-叔丁基苯基)磺酰基]氨基}苯基)乙酰胺](/img/structure/B4623879.png)

N-(4-{[(4-叔丁基苯基)磺酰基]氨基}苯基)乙酰胺

描述

Synthesis Analysis

The synthesis of N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives involves the pairing of benzenesulfonyl chloride with 1-aminopiperidine under dynamic pH control in aqueous media, followed by substitution at the nitrogen atom with different electrophiles. This process highlights the complex synthesis pathways for related compounds, showcasing the versatility and adaptability of sulfonamide-based chemistries in drug design and development (Khalid et al., 2014).

Molecular Structure Analysis

The X-ray crystal structure analysis of related compounds, such as dichlorobis(N-{4-[(2-pyrimidinyl-κN-amino)sulfonyl]phenyl}acetamide)copper(II), provides insight into the complex geometries and coordination environments of these molecules. Such analyses are crucial for understanding the molecular basis of the compound's reactivity and biological activity (Obaleye, Caira, & Tella, 2008).

Chemical Reactions and Properties

The chemical reactions involving N-substituted acetamide derivatives often highlight their potential biological activities. For instance, these compounds have been evaluated for their inhibitory effects against enzymes such as acetylcholinesterase and butyrylcholinesterase, showcasing their potential for therapeutic applications. The synthesis and evaluation of these compounds demonstrate the chemical versatility and the potential for targeted therapeutic development (Khalid et al., 2014).

Physical Properties Analysis

The physical properties, including stability and solubility, play a crucial role in the development of pharmaceutical compounds. While specific data on N-(4-{[(4-sec-butylphenyl)sulfonyl]amino}phenyl)acetamide is not available, related studies suggest that modifications in the molecular structure can significantly affect these properties, influencing both the pharmacokinetics and pharmacodynamics of the compounds.

Chemical Properties Analysis

The chemical properties of sulfonamide derivatives, such as reactivity, hydrolytic stability, and interaction with biological targets, are essential for their application in drug design. The synthesis of derivatives and their evaluation against various biological targets provide a foundation for understanding the molecular interactions and mechanisms of action of these compounds. For example, the synthesis and antioxidant studies of potent urease inhibitors highlight the potential of sulfonamide derivatives in therapeutic applications (Abbasi et al., 2018).

科学研究应用

植物保护和抗逆性

- 作物植物中多效灵的保护作用:多效灵是一种具有结构相似性的化合物,已被证明可以保护黄瓜和玉米等对低温敏感的植物免受冷害。它作为一种强有力的工具,用于研究植物中温度胁迫的保护机制 (曾和李,1984).

化学合成和药物开发

- 抗疟疾药物的化学选择性乙酰化:N-(2-羟苯基)乙酰胺作为合成抗疟疾药物的中间体,展示了类似的乙酰胺衍生物在药物开发中通过化学选择性乙酰化所扮演的角色 (Magadum & Yadav,2018).

抗血栓和抗菌应用

- 新型凝血酶抑制剂:SSR182289A 等化合物与目标分子具有相同的官能团,在动物模型中表现出有效的抗血栓特性,突出了在预防血栓形成中的潜在应用 (Lorrain 等人,2003).

- 抗菌杂环化合物:对 N-[4-(氨基磺酰基)苯基]-2-氰基乙酰胺衍生物的研究证明了它们作为抗菌剂的前景,表明类似的磺酰胺部分与对抗微生物感染有关 (Darwish 等人,2014).

免疫调节和癌症治疗

- 免疫调节中的合成化合物:N-[4-[(4-氟苯基)磺酰基]苯基]乙酰胺及其衍生物已被探索其在肿瘤生长背景下调节淋巴细胞反应的能力,表明在癌症免疫治疗中的潜在应用 (王等人,2004).

结构和热分析

- 磺胺衍生物:对 N-取代磺胺衍生物的晶体结构、热性质和抗菌活性进行的研究揭示了乙酰胺衍生物的结构和功能多功能性 (Lahtinen 等人,2014).

属性

IUPAC Name |

N-[4-[(4-butan-2-ylphenyl)sulfonylamino]phenyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3S/c1-4-13(2)15-5-11-18(12-6-15)24(22,23)20-17-9-7-16(8-10-17)19-14(3)21/h5-13,20H,4H2,1-3H3,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEZZNGDPSKIWJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-({[4-(butan-2-yl)phenyl]sulfonyl}amino)phenyl]acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-butoxy-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide](/img/structure/B4623797.png)

![3,5-dimethyl-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B4623801.png)

![4-[4-(benzyloxy)phenyl]-N-(3-fluoro-4-methylphenyl)-1-piperazinecarboxamide](/img/structure/B4623803.png)

![2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-2-pyrimidinylacetamide](/img/structure/B4623828.png)

![N-[4-(aminosulfonyl)phenyl]-4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B4623830.png)

![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4623842.png)

![N-(4-ethylphenyl)-6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B4623850.png)

![N~2~-[4-(benzyloxy)phenyl]-N~1~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4623853.png)

![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-(4-isopropylphenyl)-3-nitrobenzenesulfonamide](/img/structure/B4623874.png)

![3-[(4-bromobenzyl)thio]-5-[(2-ethoxy-4-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole](/img/structure/B4623875.png)

![(2,4-dimethoxy-3-methylbenzyl)[2-(3-fluorophenyl)ethyl]amine](/img/structure/B4623893.png)

![4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 2-thiophenecarboxylate](/img/structure/B4623897.png)

![N-(4-{[(2-cycloheptylethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4623904.png)